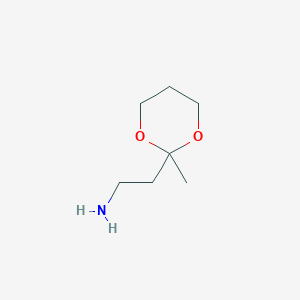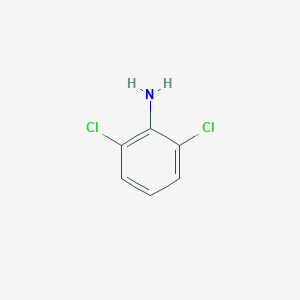
2,6-ジクロロアニリン
概要
説明
2,6-Dichloroaniline is an organic compound with the molecular formula C6H5Cl2N. It is one of several isomers of dichloroaniline, characterized by the presence of two chlorine atoms at the 2 and 6 positions on the aniline ring. This compound appears as a colorless or white solid and is known for its applications in the synthesis of various pharmaceuticals and agrochemicals .
科学的研究の応用
2,6-Dichloroaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is used in the pharmaceutical industry for the synthesis of drugs such as clonidine and diclofenac
Industry: It is employed in the production of herbicides and pesticides.
作用機序
Target of Action
2,6-Dichloroaniline is an organic compound with the formula C6H3Cl2(NH2) . It is one of several isomers of dichloroaniline It’s known that derivatives of this compound include drugs like clonidine and diclofenac , which target alpha-2 adrenergic receptors and cyclooxygenase enzymes respectively.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dichloroaniline. Factors such as pH, temperature, and presence of other chemicals can affect its stability and reactivity. Furthermore, its environmental release category (ERC) describes the broad conditions of use from the perspective of release to the environment .
準備方法
Synthetic Routes and Reaction Conditions: 2,6-Dichloroaniline can be synthesized through several methods:
Hydrogenation of 2,6-dichloronitrobenzene: This method involves the reduction of 2,6-dichloronitrobenzene using hydrogen gas in the presence of a catalyst.
Halogenation of sulfanilamide followed by desulfonation: In this laboratory method, sulfanilamide is first halogenated, and then the sulfonic group is removed through desulfonation.
Industrial Production Methods:
Sulfonation and Cyclo-chlorination: This method involves using N,N’-diphenyl urea as a raw material, followed by sulfonation, cyclo-chlorination, hydrolysis to remove a carbonyl group, and hydrolysis to remove a sulfonic group. This method is advantageous due to its simplicity, high yield, and low cost.
化学反応の分析
2,6-Dichloroaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it back to its parent aniline compound.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as hydrogen gas in the presence of a catalyst.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products:
Oxidation products: Nitro compounds.
Reduction products: Aniline derivatives.
Substitution products: Various substituted anilines depending on the nucleophile used.
類似化合物との比較
2,6-Dichloroaniline is one of six isomers of dichloroaniline. The other isomers include:
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness:
- Positional Isomerism: The position of the chlorine atoms on the aniline ring significantly affects the chemical properties and reactivity of each isomer.
- Applications: While all isomers have applications in the synthesis of dyes and herbicides, 2,6-Dichloroaniline is particularly notable for its use in pharmaceuticals such as clonidine and diclofenac .
特性
IUPAC Name |
2,6-dichloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMFXJULNGEPOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
(C6H3)Cl2(NH2), C6H5Cl2N | |
| Record name | 2,6-DICHLOROANILINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0143 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044449 | |
| Record name | 2,6-Dichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid; Water or Solvent Wet Solid, COLOURLESS CRYSTALS. | |
| Record name | Benzenamine, 2,6-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-DICHLOROANILINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0143 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
at 0.7kPa: 97 °C | |
| Record name | 2,6-DICHLOROANILINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0143 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
>112 °C | |
| Record name | 2,6-DICHLOROANILINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0143 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: poor | |
| Record name | 2,6-DICHLOROANILINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0143 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 5.6 | |
| Record name | 2,6-DICHLOROANILINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0143 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
608-31-1 | |
| Record name | 2,6-Dichloroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=608-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichlorobenzenamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 2,6-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Dichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.237 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DICHLOROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KG3RW7NW6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,6-DICHLOROANILINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0143 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
39 °C | |
| Record name | 2,6-DICHLOROANILINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0143 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,6-Dichloroaniline?
A1: 2,6-Dichloroaniline has a molecular formula of C6H5Cl2N and a molecular weight of 162.02 g/mol.
Q2: Is there any spectroscopic data available for 2,6-Dichloroaniline?
A2: Yes, studies have used various spectroscopic techniques to characterize 2,6-Dichloroaniline. These include:
- Laser Raman vibrational assignments and normal coordinate analysis: This technique helps understand the vibrational modes and force constants of the molecule. []
- Nuclear Quadrupole Resonance (NQR): This technique, particularly 35Cl NQR, has been used to study the solid-state structure and dynamics of 2,6-Dichloroaniline and its derivatives. [, ]
- IR and 1H-NMR Spectroscopy: These techniques provide information on the functional groups and structural features of the molecule. [, , , , ]
- UV-Vis Spectroscopy: This technique is useful for studying electronic transitions and is particularly relevant in the context of 2,6-Dichloroaniline's degradation and analytical detection. [, , , ]
- X-ray photoelectron spectroscopy (XPS): This technique provides information on elemental composition and chemical states within a material, useful for characterizing 2,6-Dichloroaniline-containing polymers. []
Q3: How is 2,6-Dichloroaniline synthesized?
A3: Several methods exist for the synthesis of 2,6-Dichloroaniline:
- Chlorination of Aniline: Direct chlorination of aniline can yield 2,6-Dichloroaniline, but achieving high selectivity for the desired product can be challenging. []
- From N,N′-diphenylurea: This multi-step process involves reacting aniline with urea, followed by sulfonation, chlorination, and hydrolysis to yield 2,6-Dichloroaniline. [, ]
- Oxidative Chlorination and Deprotection: This approach involves protecting aniline in the para position, followed by oxidative chlorination and deprotection via desulfonation or decarboxylation. []
Q4: What are the applications of 2,6-Dichloroaniline?
A4: 2,6-Dichloroaniline serves as an important intermediate in the synthesis of various compounds:
- Pharmaceuticals: It is a key precursor in the synthesis of Diclofenac Sodium, a non-steroidal anti-inflammatory drug (NSAID). [, , ]
- Dyes: It is used as a diazo component in synthesizing bisazo reactive dyes with applications in textile coloring. []
- Polymers: It serves as a monomer for producing polydihaloanilines with potential applications in electronics and materials science. [, ]
Q5: Are there alternative synthesis methods for compounds like Diclofenac Sodium that reduce the use of 2,6-Dichloroaniline?
A5: While 2,6-Dichloroaniline is a common intermediate in Diclofenac Sodium synthesis, alternative routes exist. One approach utilizes the reaction of o-chlorophenylacetic acid with 2,6-Dichloroaniline under specific conditions, potentially offering a different environmental profile. [, ]
Q6: What analytical methods are used to quantify 2,6-Dichloroaniline?
A6: Various techniques are employed for the analysis of 2,6-Dichloroaniline:
- High-Performance Liquid Chromatography (HPLC): Often coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS), this technique enables the separation and quantification of 2,6-Dichloroaniline, especially as an impurity in pharmaceutical products like Diclofenac Sodium. [, , , ]
- Gas Chromatography (GC): Often combined with Electron Capture Detection (ECD) or Mass Spectrometry (MS), this technique offers high sensitivity and is useful for analyzing 2,6-Dichloroaniline in environmental samples. []
- Derivative-ratio spectrophotometry: This method utilizes UV-Vis spectrophotometry to determine 2,6-Dichloroaniline in the presence of Diclofenac Hydrochloride. []
Q7: What are the environmental concerns related to 2,6-Dichloroaniline?
A7: 2,6-Dichloroaniline is considered a priority pollutant due to its potential toxicity and persistence in the environment. While detailed information on its ecotoxicological effects is limited in the provided research, studies highlight the importance of understanding its phototransformation and degradation pathways in water and soil. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


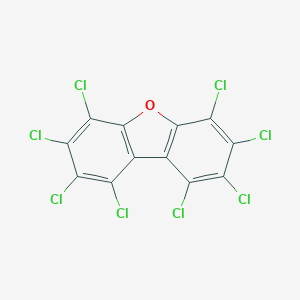
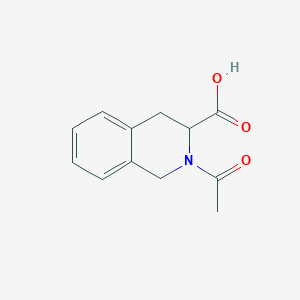
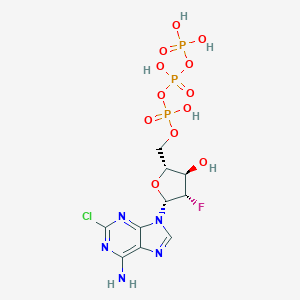


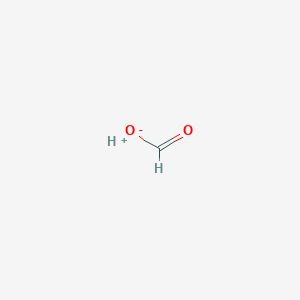
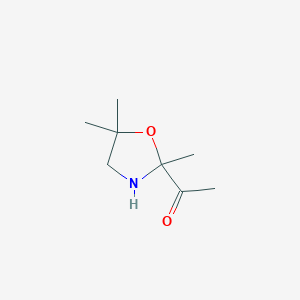


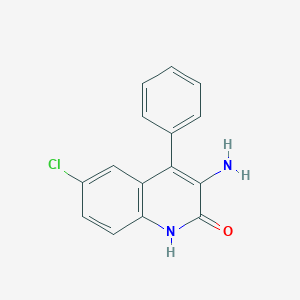
![3-[4-(2-Aminoethyl)piperazin-1-yl]propan-1-ol](/img/structure/B118653.png)
